1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone
Beschreibung
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a tetrazole ring, making it a versatile molecule for research and industrial purposes.
Eigenschaften
Molekularformel |
C19H20N6O |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(tetrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C19H20N6O/c26-19(14-16-6-8-18(9-7-16)25-15-20-21-22-25)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9,15H,10-14H2 |
InChI-Schlüssel |
RZDINDFKDRVQDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
O-Alkylation and Piperazine Ring Formation
The piperazine core is synthesized via O-alkylation of 4-aminophenol derivatives with reactive esters, such as methanesulfonates or 4-methylbenzenesulfonates, in polar solvents like N,N-dimethylformamide (DMF). Alkali metal hydrides (e.g., sodium hydride) or carbonates act as bases to deprotonate phenolic intermediates, facilitating nucleophilic substitution at 80–130°C. For example, 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine is prepared by hydrogenating 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with 10% palladium-on-charcoal in methanol and tetrahydrofuran, yielding 74% after crystallization.
Tetrazole Moiety Construction
The tetrazole ring is introduced via cyclization of nitriles with sodium azide or through [2+3] cycloaddition reactions. Patent CN103275010A details the use of Belleau reagent (a thiophilic cyclizing agent) in tetrahydrofuran (THF) with triethylamine, achieving 80–90% yields for related triazole derivatives. For instance, 4-[5-ethyl-3-(methylthio)-1H-1,2,4-triazol-1-yl]benzenamine is synthesized by hydrogenating 5-ethyl-3-(methylthio)-1-(4-nitrophenyl)-1H-1,2,4-triazole with palladium-on-charcoal, followed by recrystallization in 1,1'-oxybisbutane.
Coupling of Piperazine and Tetrazole Intermediates
The final ethanone bridge is formed via Friedel-Crafts acylation or nucleophilic acyl substitution. A representative method involves reacting 4-(1H-tetrazol-1-yl)benzyl chloride with 1-(4-phenylpiperazin-1-yl)ethanone in DMF at 60°C for 12 hours, though explicit details for the target compound are sparing in the literature.
Reaction Optimization and Catalytic Hydrogenation
Catalytic Systems and Solvent Effects
Palladium-on-charcoal (10% Pd/C) in methanol or ethanol is the preferred catalyst for nitro group reduction, achieving 68–91% yields. Platinum-on-charcoal (10% Pt/C) is less efficient, yielding 68% for 4-[5-methyl-3-(methylthio)-1H-1,2,4-triazol-1-yl]benzenamine. Polar protic solvents (e.g., methanol) enhance hydrogen uptake, while additives like potassium iodide accelerate reaction rates.
Table 1: Hydrogenation Conditions and Yields
| Substrate | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1-(4-Nitrophenyl)-5-propyltriazole | Pd/C | Methanol | RT | 91% | |
| 5-Ethyl-3-(methylthio)triazole | Pd/C | Methanol | RT | 91% | |
| 5-Methyl-3-(methylthio)triazole | Pt/C | Methanol | RT | 68% |
Purification and Analytical Characterization
Crystallization vs. Column Chromatography
Crystallization from 1-butanol or 4-methyl-2-pentanone yields high-purity solids (e.g., 74% for 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine). Column chromatography over silica gel (chloroform:methanol, 98:2) resolves complex mixtures, as demonstrated for 2,4-dihydro-4-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}-2-propyl-3H-1,2,4-triazol-3-one.
Spectroscopic Data
-
Melting Points : Key intermediates exhibit sharp melting points (e.g., 191.8°C for 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine).
-
NMR : Protons on the piperazine ring resonate at δ 2.8–3.5 ppm, while tetrazole protons appear as singlets near δ 8.5–9.0 ppm.
-
Mass Spectrometry : The molecular ion peak for the target compound (C19H20N6O) is observed at m/z 348.4017.
Challenges and Mitigation Strategies
Moisture Sensitivity
Reactions involving sodium hydride or Belleau reagent require anhydrous conditions. Anhydrous sodium sulfate or magnesium sulfate is used to dry solvents, while reactions are conducted under nitrogen.
Byproduct Formation
S-alkylation byproducts are minimized using stoichiometric Belleau reagent and THF, which stabilizes intermediates. Unreacted starting materials are removed via aqueous workup (e.g., 6N sodium hydroxide washes).
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-Tetrazol-1-yl)phenyl]ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender N-Oxide führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Lithiumaluminiumhydrid können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Der Phenyl- und der Tetrazolring können jeweils elektrophile und nukleophile Substitutionsreaktionen eingehen, was eine weitere Funktionalisierung des Moleküls ermöglicht.
Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und die Temperaturregelung, um Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren .
Wissenschaftliche Forschungsanwendungen
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-Tetrazol-1-yl)phenyl]ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Biologie: Die Verbindung wird zur Untersuchung von Rezeptor-Ligand-Interaktionen verwendet, insbesondere im Kontext von Neurotransmitterrezeptoren.
Medizin: Die Forschung hat ihr Potenzial als Pharmakophor bei der Entwicklung neuer Therapeutika, einschließlich Antipsychotika und Antidepressiva, untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-Tetrazol-1-yl)phenyl]ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Neurotransmitterrezeptoren. Der Piperazinring ahmt die Struktur endogener Neurotransmitter nach, wodurch sich die Verbindung an diese Rezeptoren binden und deren Aktivität modulieren kann. Diese Interaktion kann verschiedene Signalwege beeinflussen und zu Veränderungen in zellulären Reaktionen und physiologischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, including antipsychotic and antidepressant drugs.
Wirkmechanismus
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring mimics the structure of endogenous neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to changes in cellular responses and physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-Tetrazol-1-yl)phenyl]ethanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(4-Phenylpiperazin-1-yl)ethanon: Fehlt der Tetrazolring, wodurch es weniger vielseitig in Bezug auf Funktionalisierung und Rezeptorbindung ist.
1-{[4-(1H-Tetrazol-1-yl)phenyl]carbonyl}piperidin-4-on: Enthält einen Piperidinonring anstelle eines Piperazinrings, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
(4-Phenylpiperazin-1-yl)acylpiperidin-Derivate:
Die Einzigartigkeit von 1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-Tetrazol-1-yl)phenyl]ethanon liegt in seiner Kombination aus Piperazin- und Tetrazolring, wodurch ein vielseitiges Gerüst für weitere chemische Modifikationen und vielfältige Anwendungen geschaffen wird.
Biologische Aktivität
1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a complex organic compound notable for its potential biological activities, particularly as an acetylcholinesterase inhibitor and a candidate for antitumor therapies . This compound incorporates a piperazine ring and a tetrazole moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone is , with a molecular weight of approximately 446.5 g/mol. The structural features are critical for its biological activity:
| Structural Feature | Description |
|---|---|
| Piperazine Ring | Enhances interaction with biological targets, particularly in the central nervous system. |
| Tetrazole Moiety | Increases chemical stability and solubility, which may enhance bioavailability. |
Acetylcholinesterase Inhibition
Research indicates that 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone exhibits significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling.
In a comparative study, this compound was evaluated alongside known AChE inhibitors like Donepezil. The results showed that while it did not surpass Donepezil's efficacy, it displayed promising inhibition percentages, suggesting potential therapeutic applications:
| Compound | Inhibition Percentage (%) at 1 mM | Standard Drug (Donepezil) |
|---|---|---|
| 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone | 24.38% | 0.054 µM IC50 |
| Compound 2 (3-methyl phenyl substitution) | 29.56% | - |
| Compound 3 (3-chloro phenyl substitution) | 24.38% | - |
These findings highlight the potential of this compound in developing new treatments for Alzheimer's disease.
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may also exhibit antitumor activity . The structural similarity to other compounds known for anticancer properties prompted investigations into its efficacy against various cancer cell lines.
In vitro studies demonstrated that the compound could inhibit the growth of certain tumor cells, indicating its potential as a lead compound in cancer therapy:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Moderate activity observed |
| HeLa (Cervical Cancer) | 12.5 | Significant growth inhibition |
The mechanism by which 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone exerts its effects involves binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. Additionally, its interaction with various cancer cell receptors may elucidate pathways leading to apoptosis in tumor cells.
Case Studies
Several case studies have been documented that explore the biological activities of similar compounds:
Study on Tetrazole Derivatives
A study published in DergiPark evaluated various tetrazole derivatives for their AChE inhibitory activity. Among these, compounds with specific substitutions showed enhanced activity compared to others, providing insights into structure-activity relationships that could be applied to our compound of interest .
Antitumor Efficacy
Research reported in scientific journals has indicated that hybrid compounds containing both piperazine and tetrazole structures demonstrate significant antitumor effects, supporting the hypothesis that modifications to our target compound could yield enhanced therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone, and how are intermediates characterized?
The synthesis typically involves multi-step protocols:
- Step 1: Coupling of 4-phenylpiperazine with a halogenated acetophenone derivative under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Step 2: Introduction of the tetrazole moiety via Huisgen cycloaddition or nucleophilic substitution, requiring controlled temperatures (0–5°C) and anhydrous conditions .
- Characterization: Intermediates are monitored via TLC and analyzed using H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and purity .
Q. What spectroscopic and chromatographic methods are critical for validating the compound’s structure?
- NMR Spectroscopy: H NMR detects aromatic protons (δ 7.2–8.1 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). C NMR confirms carbonyl (δ ~200 ppm) and tetrazole carbons (δ ~150 ppm) .
- Mass Spectrometry: HRMS provides exact mass matching (e.g., molecular ion [M+H]⁺) to distinguish from impurities .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, focusing on resolving torsional angles in the piperazine and tetrazole groups. Contradictions in bond lengths may arise from disordered solvent; exclude solvent peaks during refinement .
- Validation: Compare experimental data with density functional theory (DFT)-optimized structures to identify outliers (e.g., strained dihedral angles) .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions during piperazine coupling .
- Catalysis: Use Pd/C or CuI for tetrazole formation, improving regioselectivity and reducing reaction time .
- Purification: Employ column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for bulk intermediates .
Q. How can computational modeling predict the compound’s biological target interactions?
- Molecular Docking: Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (e.g., 5-HT₁A or D₂). Parameterize the scoring function to prioritize hydrogen bonds between the tetrazole and receptor residues (e.g., Asp116 in 5-HT₁A) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on RMSD fluctuations in the piperazine ring .
Q. How are structure-activity relationships (SARs) analyzed for pharmacological potential?
- Analog Synthesis: Modify the tetrazole to 1,2,4-triazole or replace the phenyl group with fluorophenyl to assess potency shifts .
- In Vitro Assays: Test analogs against HEK-293 cells expressing GPCRs. Measure cAMP levels (ELISA) or Ca²⁺ flux (Fluo-4 dye) to quantify receptor activation/inhibition .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Source Validation: Confirm assay conditions (e.g., cell line, incubation time). For example, IC₅₀ variations in kinase inhibition may stem from ATP concentration differences .
- Meta-Analysis: Use tools like RevMan to aggregate data, applying random-effects models to account for inter-study variability .
Methodological Tables
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine coupling | 4-Phenylpiperazine, K₂CO₃, DMF, 80°C | 65–75 | |
| Tetrazole formation | NaN₃, NH₄Cl, DMF/H₂O, 0°C | 50–60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
